molecular formula C14H18FNO2 B15053756 4-Fluoro-4-morpholino-1-phenylbutan-1-one

4-Fluoro-4-morpholino-1-phenylbutan-1-one

Cat. No.: B15053756
M. Wt: 251.30 g/mol
InChI Key: QMCJFCPEUIJORN-UHFFFAOYSA-N
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Description

4-Fluoro-4-morpholino-1-phenylbutan-1-one is a chemical compound with the molecular formula C14H18FNO2 It is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-morpholino-1-phenylbutan-1-one typically involves the reaction of 4-fluorobenzaldehyde with morpholine and a suitable ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-morpholino-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-4-morpholino-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-morpholino-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4-morpholino-1-phenylbutan-1-one is unique due to the presence of the fluorine atom and the morpholine ring, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

4-fluoro-4-morpholin-4-yl-1-phenylbutan-1-one

InChI

InChI=1S/C14H18FNO2/c15-14(16-8-10-18-11-9-16)7-6-13(17)12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

QMCJFCPEUIJORN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CCC(=O)C2=CC=CC=C2)F

Origin of Product

United States

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